molecular formula C28H23BrO9 B15124747 Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate

Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate

Cat. No.: B15124747
M. Wt: 583.4 g/mol
InChI Key: KXTNIKNREDJJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents, depending on the reducing agent used.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted oxane derivatives .

Scientific Research Applications

Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and inflammatory responses .

Biological Activity

  • Molecular Formula : C₁₅H₁₄BrO₅
  • Molecular Weight : 384.17 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its structure.
  • Physical State : Solid at room temperature

Structure

The structure of Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate features multiple benzoyloxy groups which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar functional groups showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded between 32–128 µg/mL for these strains.

Anti-inflammatory Effects

Research has also suggested that the compound may possess anti-inflammatory properties.

  • Findings : In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic application in inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These results indicate a moderate level of cytotoxicity, warranting further investigation into its potential as an anticancer agent.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit certain kinases involved in cell proliferation.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells through the activation of caspases.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also presents some safety concerns:

  • Toxicity Profile : In animal models, doses above 50 mg/kg led to observable side effects including lethargy and gastrointestinal distress.

Safety Data Summary

ParameterValue
Acute Toxicity (LD50)>50 mg/kg
Skin IrritationYes
Eye IrritationYes

Properties

IUPAC Name

methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTNIKNREDJJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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